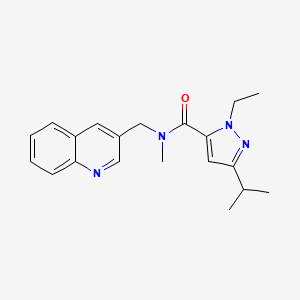

![molecular formula C16H14N4O3S B5520286 3-(2-furylmethyl)-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5520286.png)

3-(2-furylmethyl)-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex molecules like "3-(2-furylmethyl)-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one" typically involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. An effective protocol for the synthesis of similar compounds involves one-pot ternary condensation reactions, utilizing readily available starting materials such as mercaptoacetic acid, aldehydes (e.g., o-vanillin), and dicyandiamide, with ammonium acetate as a catalyst. This approach allows for the efficient construction of the heterocyclic core structure while introducing various substituents relevant to the target molecule (Thabet et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized using a combination of spectroscopic and X-ray diffraction techniques. Fourier-Transform Infrared spectroscopy (FT-IR), Proton Nuclear Magnetic Resonance (1HNMR), Carbon Nuclear Magnetic Resonance (13CNMR), X-Ray Diffraction (XRD), and Scanning Electron Microscopy (SEM) analyses provide detailed insights into the compound's structure. Density Functional Theory (DFT) calculations further support the experimental data, offering a theoretical perspective on the molecule's geometry, electronic configuration, and interaction within the crystal lattice (Thabet et al., 2020).

Aplicaciones Científicas De Investigación

Synthesis of New 1,3,5-Triazine Derivatives

Chernov et al. (2015) explored the synthesis of new sodium 4-amino-6-hetaryl-1,3,5-triazin-2-ylacetates by reacting 2-(2-furyl)- and 2-(2-thienyl)-5-alkyl-4-hydroxy-6H-1,3-oxazin-6-ones with guanidine. This study contributes to the development of novel triazine derivatives, which are important in various chemical applications (Chernov et al., 2015).

Photoacid Generation from Substituted 1,3,5-Triazines

Pohlers et al. (1997) conducted a study on the photochemistry and photophysics of compounds including 2-(2‘-furylethylidene)-4,6-bis(trichloromethyl)-1,3,5-triazine. This research is significant for understanding the applications of these compounds as photoacid generators in photoresist formulations (Pohlers et al., 1997).

Synthesis and Biological Activity of Fused Thieno[2,3-b] Pyridine Derivatives

Bakhite et al. (2016) reported on the synthesis of new pyridothienopyrimidinones and pyridothienotriazinones, which included derivatives related to the compound . Their research included an evaluation of the antibacterial and antifungal properties of these compounds, highlighting their potential in pharmaceutical research (Bakhite et al., 2016).

Synthesis of 10-Aryl-, 10-Aralkyl-, and 10-Heteraryl-9H-Naphtho[1',2'4,5]thiazolo[3,2-b]-[1,2,4]triazin-9-Ones

Liu et al. (1993) explored the preparation of compounds including 10-(2-furyl)-9H-naphtho[1',2':4,5]thiazolo[3,2-b][1,2,4]triazin-9-ones. This study is relevant for the synthesis of complex triazine derivatives with potential anti-HIV properties (Liu et al., 1993).

Propiedades

IUPAC Name |

5-(furan-2-ylmethyl)-13-(methoxymethyl)-11-methyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c1-9-6-10(8-22-2)12-13-14(24-15(12)17-9)16(21)20(19-18-13)7-11-4-3-5-23-11/h3-6H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHHNVCZCZRLPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C3=C(C(=O)N(N=N3)CC4=CC=CO4)SC2=N1)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5520209.png)

![2-chloro-4-fluoro-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]benzamide](/img/structure/B5520239.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5520245.png)

![1-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5520255.png)

![2-(4-fluorophenyl)-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5520276.png)

![{3-allyl-1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}methanol](/img/structure/B5520287.png)

![{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5520289.png)

![1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5520293.png)

![3-{[benzyl(ethyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5520304.png)

![ethyl 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5520308.png)